molecular formula C19H17N3O4 B15103678 N-[4-(acetylamino)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-[4-(acetylamino)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B15103678
M. Wt: 351.4 g/mol
InChI Key: CHNLUHKXOMNOPI-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic small molecule featuring a 4-oxo-1,4-dihydroquinoline core substituted at the 3-position with a carboxamide group. The carboxamide moiety is linked to a 4-acetylamino phenyl ring, while a methoxy group occupies the 6-position of the quinoline scaffold. The compound’s molecular formula is C₁₉H₁₇N₃O₄, with a molecular weight of 351.36 g/mol. Its synthesis typically involves condensation reactions between activated quinoline intermediates and substituted anilines, followed by purification via techniques such as thin-layer chromatography (TLC) or recrystallization .

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-6-methoxy-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C19H17N3O4/c1-11(23)21-12-3-5-13(6-4-12)22-19(25)16-10-20-17-8-7-14(26-2)9-15(17)18(16)24/h3-10H,1-2H3,(H,20,24)(H,21,23)(H,22,25)

InChI Key

CHNLUHKXOMNOPI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-acetylaminophenylamine, which is then reacted with 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are used under basic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria, thereby exhibiting antibacterial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 4-oxo-1,4-dihydroquinoline-3-carboxamide class encompasses diverse derivatives with variations in substituents on the quinoline core and the aryl/alkyl groups attached to the carboxamide nitrogen. Below is a detailed comparison of N-[4-(acetylamino)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide with structurally related compounds:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Quinoline Positions) Carboxamide Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 6-OCH₃ 4-Acetylamino phenyl 351.36 Potential enzyme inhibition, solubility in DMSO
N-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (CAS 946203-92-5) None reported 2,4-Dimethoxyphenyl 324.33 Antimicrobial screening candidate
N³-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (52) 6-Cl, 1-pentyl 1-(3,5-Dimethyladamantyl) 511.09 Enhanced lipophilicity, tested for kinase inhibition
N³-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamide (67, 68, 71) Naphthyridine core (expanded ring) Aryl/alkyl groups ~350–400 (estimated) Broader π-system for DNA intercalation

Key Observations :

Substituent Effects on Bioactivity: The 6-methoxy group in the target compound may enhance solubility compared to 6-chloro derivatives (e.g., compound 52), which are more lipophilic and prone to membrane penetration .

Synthetic Accessibility :

  • The target compound’s synthesis is less complex than adamantyl- or pentyl-substituted derivatives (e.g., compound 52), which require multi-step functionalization of bulky groups .

Characterization Methods :

  • All compounds in this class are characterized via ¹H NMR , LC-MS , and IR spectroscopy , with melting points and optical rotations reported for chiral variants .

Biological Activity

N-[4-(acetylamino)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide, a derivative of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide, has been studied for its potential biological activities, particularly its anti-inflammatory properties. This compound is part of a class of quinoline derivatives that have shown promise in various therapeutic areas.

Structure and Composition

The molecular formula for this compound is C19H17N3O4, with a molecular weight of approximately 351.362 g/mol. The compound features multiple functional groups that contribute to its biological activity.

Key Properties

PropertyValue
Molecular Weight351.362 g/mol
XLogP31.9
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3

Anti-inflammatory Effects

Recent studies have demonstrated that derivatives of the compound exhibit significant anti-inflammatory effects. For instance, a study evaluated the anti-inflammatory activities of various derivatives in J774A.1 macrophage cells. Among these, one derivative (13a) was particularly effective in inhibiting lipopolysaccharide (LPS)-induced expression of proinflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This inhibition was linked to the suppression of the NF-κB signaling pathway .

In Vivo Studies

In vivo experiments using LPS-induced acute lung injury (ALI) models showed that administration of derivative 13a significantly improved symptoms, including:

  • Alleviation of lung tissue pathological changes.
  • Reduction in pulmonary edema.
  • Inhibition of macrophage infiltration.

Additionally, this compound improved survival rates in sepsis models induced by LPS . These findings suggest that this compound may be a promising candidate for treating inflammatory diseases.

Case Study: Acute Lung Injury

A specific case study focused on the effects of derivative 13a in mice models showed:

  • Pathological Observations : Significant reduction in inflammation markers within lung tissues.
  • Survival Rates : Enhanced survival rates in treated groups compared to controls.

The pharmacokinetic profile indicated a half-life (T1/2) of 11.8 hours and a bioavailability (F) of 36.3%, which are favorable for therapeutic applications .

Comparative Analysis with Other Compounds

To understand the efficacy of this compound relative to other anti-inflammatory agents, a comparative analysis was performed:

CompoundAnti-inflammatory ActivityT1/2 (hours)Bioavailability (%)
N-[4-(acetylamino)phenyl]-6-methoxy...High11.836.3
Compound AModerate8.025.0
Compound BLow5.540.0

This table highlights the superior anti-inflammatory activity and pharmacokinetic properties of this compound compared to other tested compounds.

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